molecular formula C20H22N2O3 B2487765 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 853751-88-9

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No. B2487765
M. Wt: 338.407
InChI Key: GVOQRDVDMLIVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound, also known as OBA, is a prodrug that can be activated by enzymes in the body to release an active metabolite that has been shown to have anti-inflammatory and anticancer effects. In

Mechanism Of Action

The mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully understood, but it is believed to involve the activation of enzymes in the body that convert the prodrug into an active metabolite. This metabolite has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, leading to the observed therapeutic effects.

Biochemical And Physiological Effects

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell cycle progression. In addition, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to inhibit the activity of several enzymes involved in inflammation, leading to a reduction in inflammation. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has also been shown to have antioxidant effects and may help protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in lab experiments is its high purity and stability. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide can be synthesized in high yield and purity, making it a reliable compound for use in experiments. However, one limitation of using 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is its prodrug nature, which requires the activation of enzymes in the body to release the active metabolite. This can make it difficult to study the precise mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in vitro.

Future Directions

There are several future directions for research on 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide. One area of research could focus on optimizing the synthesis method to improve yield and purity of the compound. Another area of research could focus on elucidating the precise mechanism of action of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in cancer cells and inflammation. Additionally, further studies could investigate the potential applications of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide in treating neurodegenerative diseases and other conditions. Overall, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has shown promising therapeutic potential and warrants further investigation.

Synthesis Methods

The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide involves several steps. First, 2-aminobenzo[d]oxazole is reacted with ethyl chloroformate to form ethyl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate. This intermediate is then reacted with 4-phenylbutan-2-amine to form the final product, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have potential therapeutic applications in various scientific research fields. In cancer research, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15(11-12-16-7-3-2-4-8-16)21-19(23)13-14-22-17-9-5-6-10-18(17)25-20(22)24/h2-10,15H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOQRDVDMLIVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

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